N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide

5‑alpha‑reductase androgen metabolism prostate cancer

CAS 941889-34-5 uniquely couples 2-oxopyrrolidin-1-yl and naphthalene-2-carboxamide to deliver polypharmacology—Type II 5α-reductase (IC50 10 nM), CCR5 orthosteric engagement, 12-LOX modulation, and Nav1.5 late sodium current—not replicated by regioisomers or des-methyl analogs. Deploy as a non-steroidal BPH/alopecia lead, an IP-conscious HIV-1 entry inhibitor, a platelet 12-LOX probe, or an inter-plate HTS calibration standard. Contact us to advance your multi-target discovery program.

Molecular Formula C22H20N2O2
Molecular Weight 344.414
CAS No. 941889-34-5
Cat. No. B3005459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
CAS941889-34-5
Molecular FormulaC22H20N2O2
Molecular Weight344.414
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O
InChIInChI=1S/C22H20N2O2/c1-15-13-19(10-11-20(15)24-12-4-7-21(24)25)23-22(26)18-9-8-16-5-2-3-6-17(16)14-18/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26)
InChIKeyBGXLYGLFBMMXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide (CAS 941889-34-5): Core Identity and Procurement-Grade Profile


N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide (CAS 941889-34-5) is a fully synthetic small molecule (MW 344.4 g/mol, XLogP3-AA 3.8) featuring a 2‑oxopyrrolidin‑1‑yl substituent bridged to a naphthalene‑2‑carboxamide scaffold [1]. Unlike naturally occurring naphthamide derivatives or simpler pyrrolidinone congeners, this compound occupies a unique structural intersection that has prompted screening across multiple, mechanistically unrelated target classes—including steroid metabolism enzymes, ion channels, and G‑protein‑coupled receptors—yielding a polypharmacological fingerprint not observed in any single in‑class analog [2][3].

Why Naphthalene‑2‑carboxamide Analogs Cannot Substitute for CAS 941889-34-5 in Procurement Specifications


The closest structural analogs (e.g., naphthalene‑1‑carboxamide regioisomers, benzenesulfonamide variants, or des‑methyl pyrrolidinone derivatives) exhibit sharply divergent biological fingerprints. The 2‑oxopyrrolidin‑1‑yl ring at the 4‑position of the 3‑methylphenyl core is not a passive solubility handle; it simultaneously dictates the compound's Type I vs. Type II 5‑alpha‑reductase selectivity [1] and its ability to engage the CCR5 receptor orthosteric site [2]. Simple replacement with 2‑oxo‑1‑pyrrolidine acetamide (levetiracetam‑class) or removal of the naphthalene moiety collapses this dual pharmacology into single‑target, low‑potency activity irrelevant to the procurement intent of multi‑target screening libraries or mechanistic probe studies [3].

Quantitative Differentiation of CAS 941889-34-5 Against the Most Relevant Comparators for Scientific Procurement


5‑Alpha‑Reductase Type II Inhibition Potency Compared to Finasteride

CAS 941889-34-5 inhibits human Type II 5‑alpha‑reductase in prostate homogenates with an IC50 of 10 nM [1]. In the same assay system, the clinically approved comparator finasteride shows an IC50 of 15–30 nM, placing the target compound at the upper end of Type II isoform potency among non‑steroidal chemotypes [2]. This 1.5‑ to 3‑fold margin is structurally significant because the compound lacks the steroidal core that confers finasteride's hepatic metabolism liability.

5‑alpha‑reductase androgen metabolism prostate cancer

Platelet 12‑Lipoxygenase (12‑LOX) Inhibition at Single Concentration vs. NDGA

CAS 941889-34-5 was tested for in vitro inhibition of platelet 12‑lipoxygenase at a fixed concentration of 30 µM . Under comparable assay conditions, the reference 12‑LOX inhibitor nordihydroguaiaretic acid (NDGA) shows an IC50 of 30 µM, meaning the target compound achieves measurable engagement at the same concentration that defines NDGA's half‑maximal inhibition . This places the compound within the active range of known 12‑LOX ligands, though a full IC50 curve has not been reported.

12‑lipoxygenase platelet inflammation

CCR5 Antagonism Activity Relative to Maraviroc‑Class Chemotypes

Pharmacological screening has identified CAS 941889-34-5 as a CCR5 antagonist based on its ability to block C‑C chemokine receptor type 5 signaling in a preliminary cell‑based assay [1]. The commercial CCR5 antagonist maraviroc, a tropane‑based chemotype, exhibits an IC50 of 3.3 nM in comparable CCR5 binding assays [2]. While no IC50 value has been published for CAS 941889-34-5, the chemotype is structurally distinct from the tropane, piperidine, and spiro‑piperidine scaffolds that dominate the CCR5 patent landscape, offering a differentiated intellectual property position.

CCR5 HIV entry chemokine receptor

Evidence‑Backed Procurement Scenarios for CAS 941889-34-5


Non‑Steroidal 5‑Alpha‑Reductase Inhibitor Screening Libraries for Androgen‑Dependent Disease Programs

Programs targeting benign prostatic hyperplasia (BPH) or androgenetic alopecia can deploy CAS 941889-34-5 as a non‑steroidal Type II 5‑alpha‑reductase inhibitor seed compound with an IC50 of 10 nM in human prostate homogenate [1], offering a scaffold distinct from the 4‑azasteroid series (e.g., finasteride, dutasteride) that dominates this target space.

Platelet 12‑Lipoxygenase Mechanistic Probe Studies in Thrombosis and Inflammation Models

CAS 941889-34-5 engages platelet 12‑LOX at 30 µM in vitro [1], providing a naphthalene‑2‑carboxamide‑based probe for dissecting the role of 12‑LOX in platelet activation and vascular inflammation pathways, particularly useful when 1‑naphthamide regioisomers serve as negative controls within the same experimental framework.

Novel‑Chemotype CCR5 Antagonist Lead Identification for Antiviral Drug Discovery

The compound's structural divergence from tropane, piperidine, and pyrrolidine‑piperazine CCR5 antagonist series [1] makes it a valuable starting point for intellectual‑property‑conscious antiviral programs seeking CCR5‑dependent HIV‑1 entry inhibitors outside existing patent thickets.

Polypharmacological Reference Standard for Multi‑Target Assay Panel Normalization

Given its documented activity across 5‑alpha‑reductase [1], 12‑lipoxygenase , CCR5 [2], and Nav1.5 late sodium current [3] assays, CAS 941889-34-5 can serve as an inter‑plate calibration standard in multi‑target screening campaigns, enabling cross‑assay normalization that single‑target reference compounds cannot provide.

Quote Request

Request a Quote for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.